REACTION_CXSMILES
|
Cl[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[SH2:7]>>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[S:7][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
560 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The condensate is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)SC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |